Adenosine monophosphate deaminase 2 inhibitor 1 is a compound that targets the adenosine monophosphate deaminase 2 enzyme, which plays a crucial role in purine metabolism. This enzyme catalyzes the conversion of adenosine monophosphate to inosine monophosphate, thereby influencing nucleotide synthesis and energy metabolism in cells. The inhibition of this enzyme has significant implications in various metabolic disorders, particularly those related to glucose and lipid metabolism.
The initial discovery and characterization of adenosine monophosphate deaminase 2 inhibitor 1 have been documented in various scientific studies and patents. Notably, patents describe its use in treating conditions such as fatty liver disease and metabolic syndrome . The compound has been synthesized and tested for its efficacy in regulating metabolic pathways, highlighting its potential therapeutic applications.
Adenosine monophosphate deaminase 2 inhibitor 1 is classified as a small molecule inhibitor. It falls under the category of enzyme inhibitors specifically targeting the adenosine monophosphate deaminase family, which includes other isoforms such as adenosine monophosphate deaminase 1 and adenosine monophosphate deaminase 3. Its mechanism of action is primarily through competitive inhibition or allosteric modulation of the enzyme's activity.
The synthesis of adenosine monophosphate deaminase 2 inhibitor 1 involves multi-step organic reactions. Various synthetic routes have been explored, focusing on optimizing yield and purity.
Technical Details:
The detailed synthetic pathway can vary based on the specific derivative of the inhibitor being produced, but generally adheres to established organic synthesis protocols.
Adenosine monophosphate deaminase 2 inhibitor 1 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the target enzyme.
Data:
The precise three-dimensional arrangement of atoms can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Adenosine monophosphate deaminase 2 inhibitor 1 undergoes specific chemical reactions that facilitate its interaction with biological targets.
Technical Details:
These interactions can be studied using kinetic assays to determine inhibition constants and reaction rates.
The mechanism of action for adenosine monophosphate deaminase 2 inhibitor 1 involves competitive inhibition of the enzyme's active site.
Data:
Research indicates that this mechanism can have downstream effects on pathways involved in glucose and lipid metabolism, potentially offering therapeutic benefits in metabolic disorders .
Relevant data from stability studies can inform storage conditions and shelf-life considerations.
Adenosine monophosphate deaminase 2 inhibitor 1 has several promising applications in scientific research:
The ongoing research into this compound continues to reveal its potential impact on understanding metabolic diseases and developing new treatment modalities.
Adenosine monophosphate deaminase 2 (AMPD2) catalyzes the irreversible hydrolytic deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), releasing ammonia in the process. This reaction occupies a critical branch point in purine nucleotide metabolism, serving dual regulatory functions. First, it controls the flux of adenine nucleotides toward guanine nucleotide synthesis by converting AMP to IMP, the precursor for guanosine monophosphate (GMP) synthesis. Second, it modulates the cellular energy charge by depleting AMP pools, thereby influencing adenosine monophosphate-activated protein kinase (AMPK) activity and downstream metabolic pathways [2] [5]. AMPD2 exhibits distinct tissue expression relative to other adenosine monophosphate deaminase isoforms; it is predominantly localized in the liver, brain, and kidneys, whereas adenosine monophosphate deaminase 1 (AMPD1) is muscle-specific, and adenosine monophosphate deaminase 3 (AMPD3) is erythrocyte-enriched [5] [6]. This compartmentalization underscores its non-redundant physiological roles, particularly in hepatic and neuronal guanosine triphosphate (GTP) homeostasis. Mechanistically, adenosine monophosphate deaminase 2 deficiency disrupts guanine nucleotide pools by impairing feedback regulation of de novo purine synthesis, leading to GTP depletion that compromises essential cellular processes such as protein translation initiation [5].
Table 1: Adenosine Monophosphate Deaminase Isoforms and Functional Distribution
Isoform | Gene | Primary Tissues | Functional Role |
---|---|---|---|
Adenosine Monophosphate Deaminase 1 | AMPD1 | Skeletal muscle | Exercise stress response; AMP clearance |
Adenosine Monophosphate Deaminase 2 | AMPD2 | Liver, brain, kidneys | GTP synthesis; Glucose/lipid regulation |
Adenosine Monophosphate Deaminase 3 | AMPD3 | Erythrocytes, heart, lungs | Adenylate pool maintenance |
Beyond purine metabolism, adenosine monophosphate deaminase 2 serves as a metabolic sensor that integrates nucleotide balance with energy regulation. In hepatocytes, adenosine monophosphate deaminase 2 activity governs the availability of AMP for both adenosine monophosphate-activated protein kinase activation and adenosine production. Elevated adenosine monophosphate deaminase 2 activity depletes AMP, reducing substrate availability for cytosolic 5'-nucleotidase (c5NT) and thereby limiting adenosine generation—a potent vasodilator with cytoprotective properties [4]. Conversely, inhibition of adenosine monophosphate deaminase 2 elevates AMP levels, promoting adenosine monophosphate-activated protein kinase phosphorylation. Activated adenosine monophosphate-activated protein kinase stimulates fatty acid oxidation, suppresses gluconeogenic enzymes (e.g., phosphoenolpyruvate carboxykinase and glucose-6-phosphatase), and enhances insulin sensitivity [6]. This regulatory axis is particularly critical under metabolic stress. For example, high fructose intake induces hepatic ATP depletion, accelerating adenosine monophosphate deaminase 2-mediated AMP deamination to IMP and uric acid. This process exacerbates insulin resistance and lipogenesis, positioning adenosine monophosphate deaminase 2 at the nexus of nutrient overload and metabolic dysfunction [6] [7].
Dysregulation of adenosine monophosphate deaminase 2 is implicated in multiple pathological states, validating its therapeutic targeting. In metabolic diseases, adenosine monophosphate deaminase 2 hyperactivity contributes to fructose-induced hepatic steatosis and glucose intolerance. Studies in Ampd2−/− mice demonstrate protection against high-fructose-diet-induced impairments: knockout mice exhibit 30–40% lower glucose excursions during tolerance tests and reduced hepatic expression of phosphoenolpyruvate carboxykinase and glucose-6-phosphatase compared to wild-type controls [6]. Paradoxically, global adenosine monophosphate deaminase 2 deficiency also predisposes to lipid abnormalities, including elevated serum triglycerides and cholesterol, and accelerates fatty liver development under fasting or high-fat diets due to altered transcriptional networks regulating lipid uptake and storage [2].
In neurology, homozygous loss-of-function mutations in AMPD2 cause pontocerebellar hypoplasia type 9 (PCH9), a fatal neurodegenerative disorder characterized by cerebellar hypoplasia, microcephaly, and spinal motor neuron degeneration. The disease stems from GTP depletion, which impairs eukaryotic initiation factor 2 (eIF2) function and protein translation initiation—defects partially rescued by purine precursor supplementation in cellular models [5]. Furthermore, adenosine monophosphate deaminase 2 inhibition may benefit cardiovascular pathologies by shifting AMP metabolism toward adenosine production, enhancing vasodilation and mitigating ischemic injury [4].
Table 2: Metabolic Consequences of Adenosine Monophosphate Deaminase 2 Deficiency in Murine Models
Condition | Observed Phenotype in Ampd2−/− Mice | Proposed Mechanism |
---|---|---|
High-Fructose Diet | Improved glucose tolerance; Reduced gluconeogenic enzymes | AMPK-independent gluconeogenesis suppression |
High-Fat Diet | Reduced body weight; Increased liver triglycerides | Altered hepatic lipid metabolism genes |
Fasting | Accelerated hepatic steatosis | Enhanced lipid accumulation pathways |
Normal Chow | Lower blood glucose; Elevated serum triglycerides/cholesterol | Systemic metabolic reprogramming |
The evolution of adenosine monophosphate deaminase 2 inhibitors reflects a progression from non-selective compounds to isoform-specific tools. Early inhibitors like 5'-amino-5'-deoxyadenosine targeted conserved catalytic sites across adenosine monophosphate deaminase isoforms, limiting mechanistic studies [4]. The identification of "Adenosine Monophosphate Deaminase 2 inhibitor 1" (CAS 2139356-35-5) represented a significant advance, offering moderate selectivity for adenosine monophosphate deaminase 2 inhibition. This compound, with a molecular weight of 382.45 and empirical formula C25H22N2O2, has been utilized to probe adenosine monophosphate deaminase 2's roles in sugar craving, addiction pathways, and uric acid metabolism [1] [7]. However, its pharmacological limitations spurred the development of next-generation inhibitors.
Recent innovations leverage structural insights to design allosteric modulators. For example, 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide derivatives induce conformational changes in adenosine monophosphate deaminase 2 that occlude the AMP-binding pocket. X-ray crystallography confirms that these compounds stabilize an inactive enzyme state, offering high selectivity over adenosine monophosphate deaminase 1 and adenosine monophosphate deaminase 3. Such tool compounds enable ex vivo target engagement studies in mouse liver, validating adenosine monophosphate deaminase 2 inhibition as a strategy to modulate gluconeogenesis and triglyceride accumulation [8]. Patent literature further discloses adenosine monophosphate deaminase 2 inhibitors combined with uric acid-lowering agents (e.g., xanthine oxidase inhibitors) to address fructose-induced metabolic syndrome, highlighting their therapeutic potential beyond basic research [7].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: